molecular formula C8H8BrNO2 B12090830 Methyl 5-bromo-2-methylisonicotinate

Methyl 5-bromo-2-methylisonicotinate

Cat. No.: B12090830
M. Wt: 230.06 g/mol
InChI Key: IQDMSGUFTYWZLX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylisonicotinate is a halogenated pyridine derivative with a bromine atom at the 5-position and a methyl ester group at the 4-carboxyl position. Its molecular formula is C8H8BrNO2, and it serves as a critical intermediate in pharmaceutical synthesis and organic chemistry research. The compound is commercially available in varying quantities (e.g., 50 mg and 500 mg) at competitive pricing (e.g., €692.00 and €1,929.00, respectively), as listed by CymitQuimica . Its structural features, including the electron-withdrawing bromine and steric methyl groups, influence its reactivity and applications in cross-coupling reactions and drug discovery pipelines.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 5-bromo-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3

InChI Key

IQDMSGUFTYWZLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of 2-Amino-4-Picoline

The initial step involves brominating 2-amino-4-picoline in an acetic acid medium. Bromine is added stoichiometrically (1:1 molar ratio) to the substrate, and the reaction proceeds for 10–24 hours at ambient temperature. The product, 2-amino-4-methyl-5-bromopyridine, is isolated by pH adjustment to 8–12, yielding a solid precipitate. This step achieves regioselective bromination at the fifth position due to the directing effects of the amino and methyl groups.

Acetylation and Oxidation

The brominated intermediate is then acetylated using diacetyl oxide and 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction at 140°C for over 1 hour produces 2-acetamido-4-methyl-5-bromopyridine. Subsequent oxidation with potassium permanganate in aqueous sulfuric acid (60–100°C) converts the methyl group at the fourth position to a carboxylic acid, forming 2-acetamido-5-bromoisonicotinic acid.

Hydrolysis and Esterification

The acetyl group is hydrolyzed under acidic conditions (pH 1–4) to yield 2-amino-5-bromoisonicotinic acid. Esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) introduces the methyl ester group, culminating in this compound. The overall yield for this four-step process is approximately 15.7%, with the oxidation and esterification steps being the primary bottlenecks.

Diazotization-Based Synthesis from 2-Amino-5-Bromoisonicotinic Acid Methyl Ester

Patent CN102321016A describes an alternative route utilizing diazotization hydrolysis of 2-amino-5-bromoisonicotinic acid methyl ester. This method avoids direct bromination of the pyridine ring and instead focuses on functional group interconversion.

Diazotization Reaction

The amino group at the second position is converted to a hydroxyl group via diazotization. The substrate is dissolved in dilute sulfuric acid and cooled to 0°C. Sodium nitrite is added dropwise, followed by stirring at 20°C for 2 hours. The intermediate diazonium salt undergoes hydrolysis, yielding 5-bromo-2-hydroxyisonicotinic acid methyl ester with a 91% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methylisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-2-methylisonicotinate is utilized as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity.

Anticancer Research

Research indicates that derivatives of this compound exhibit potential as inhibitors for various cancer types, including prostate and liver cancers. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of studies aimed at developing targeted therapies .

Enzyme Inhibition Studies

In biochemical assays, this compound has been tested for its inhibitory effects on metabolic enzymes. These studies have shown a significant reduction in enzyme activity, suggesting its potential as a biochemical probe in drug development targeting metabolic disorders.

Organic Synthesis

The compound is also employed in organic synthesis due to its reactive functional groups, facilitating various chemical transformations.

Substitution Reactions

This compound can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like organolithium or Grignard reagents. This property is exploited to create diverse pyridine derivatives that may have enhanced biological activities.

Coupling Reactions

The compound participates in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds. This capability is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. These derivatives showed enhanced efficacy against various bacterial strains, highlighting the compound's utility in developing new antibiotics .

Development of Anti-inflammatory Compounds

Research has focused on modifying this compound to create anti-inflammatory agents. Preclinical trials indicated that these modified compounds exhibited significant anti-inflammatory effects, making them candidates for further development.

Data Table: Summary of Applications

Application AreaSpecific Use CasesFindings
Medicinal ChemistryAnticancer agent developmentEffective kinase inhibition in cancer cell lines
Enzyme inhibition studiesSignificant reduction in metabolic enzyme activity
Organic SynthesisSubstitution reactionsFormation of diverse pyridine derivatives
Coupling reactionsSuccessful formation of carbon-carbon bonds
Case StudiesAntimicrobial agent synthesisEnhanced efficacy against bacterial strains
Anti-inflammatory compound developmentSignificant anti-inflammatory effects observed

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methylisonicotinate involves its interaction with specific molecular targets. While detailed mechanisms are not fully elucidated, it is known to participate in various biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares Methyl 5-bromo-2-methylisonicotinate with analogous pyridine derivatives, focusing on molecular properties, substituent effects, and applications. Key compounds are tabulated for clarity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Applications/Notes
This compound C8H8BrNO2 Br (5), CH3 (2), COOCH3 (4) 246.06 Pharmaceutical intermediate
Methyl 5-bromo-2-methoxyisonicotinate C8H8BrNO3 Br (5), OCH3 (2), COOCH3 (4) 246.06 Higher polarity due to methoxy group
Methyl 5-bromo-2-chloroisonicotinate C7H5BrClNO2 Br (5), Cl (2), COOCH3 (4) 256.48 Increased reactivity in nucleophilic substitutions
Methyl 5-bromo-2-hydroxyisonicotinate C7H6BrNO3 Br (5), OH (2), COOCH3 (4) 232.03 Potential hydrogen-bonding interactions
Methyl 2-bromo-5-hydroxyisonicotinate C7H6BrNO3 Br (2), OH (5), COOCH3 (4) 232.03 Distinct regiochemistry alters reactivity

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Br, Cl): Bromine and chlorine enhance electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura couplings. For example, Methyl 5-bromo-2-chloroisonicotinate exhibits greater reactivity in palladium-catalyzed reactions compared to the methyl-substituted analog .
  • Methoxy vs. Methyl Groups: The methoxy group in Methyl 5-bromo-2-methoxyisonicotinate increases solubility in polar solvents (e.g., methanol or DMSO) but reduces thermal stability compared to the methyl analog .
  • Hydroxy Group Impact: Hydroxyl substituents (e.g., in Methyl 5-bromo-2-hydroxyisonicotinate) introduce hydrogen-bonding capability, which may improve binding affinity in drug-receptor interactions but also increase susceptibility to oxidation .

Price and Commercial Availability

  • This compound is priced at €1,929.00/500 mg , reflecting its demand in industrial-scale syntheses .
  • Hydroxy-substituted variants (e.g., Methyl 5-bromo-2-hydroxyisonicotinate) are costlier (e.g., ¥1,243.0/5 g ) due to specialized purification requirements .

Biological Activity

Methyl 5-bromo-2-methylisonicotinate (CAS No. 1215916-40-7) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Solubility : Soluble in various solvents with a reported solubility of approximately 0.529 mg/ml.
  • Log P (Partition Coefficient) : Ranges from 1.4 to 2.33, indicating moderate lipophilicity, which may influence its bioavailability and permeability across biological membranes .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of various drugs and endogenous compounds, potentially leading to drug-drug interactions .

Biological Targets

The compound's structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which play a role in neurotransmission and are implicated in various neurological conditions. Further studies are needed to elucidate specific receptor binding affinities and functional outcomes.

Antimicrobial Properties

Recent studies have indicated that derivatives of isonicotinic acid, including this compound, exhibit antimicrobial activity against a range of pathogens. This activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assays :
    In vitro cytotoxicity assays revealed that this compound exhibited selective toxicity toward cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.
  • Neuroprotective Effects :
    Preliminary research has suggested that the compound may possess neuroprotective properties, potentially through modulation of nAChRs. Further exploration into its effects on neuronal survival and function is warranted.

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli
CytotoxicitySelective toxicity towards cancer cells
Neuroprotective PotentialModulation of nAChRs; potential neuroprotection

Q & A

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-methylisonicotinate, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves esterification or halogenation of isonicotinic acid derivatives. For example, a two-step approach may include bromination followed by methyl esterification under controlled conditions. Critical parameters include:
  • Temperature : Maintaining 0–40°C during diazotization to avoid side reactions .
  • Reagents : Using triphenylphosphine (Ph₃P) and methanol (MeOH) in tetrahydrofuran (THF) for esterification .
  • Purification : Column chromatography to isolate the product from unreacted starting materials .
    A comparison of synthetic approaches is provided below:
MethodKey ConditionsYield (%)Reference
Bromination + Esterification0–40°C, THF solvent65–75
Direct Halogen ExchangePd catalysis, 80°C50–60

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm the methyl ester (δ ~3.9 ppm) and bromine/CH₃ substituents on the pyridine ring (δ 8.2–8.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and quaternary carbons .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-Br) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 234.03 .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors or antimicrobial agents via Suzuki-Miyaura cross-coupling (e.g., replacing Br with aryl groups) .
  • Proteolysis-Targeting Chimeras (PROTACs) : The bromine serves as a handle for click chemistry to attach targeting ligands .

Advanced Research Questions

Q. How can regioselectivity be controlled during the functionalization of this compound to synthesize halogenated derivatives?

  • Methodological Answer :
  • Directing Groups : Introduce a temporary directing group (e.g., -NH₂) at the 4-position to guide halogenation to the 3-position .
  • Metal Catalysis : Use Pd(0)/Cu(I) systems for selective C-H activation. For example, 2-fluoro substitution enhances electrophilic aromatic substitution at the 6-position .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :
  • Systematic Validation : Compare multiple computational methods (e.g., DFT vs. semi-empirical) with experimental kinetics. For instance, discrepancies in activation energy (ΔG‡) can be resolved by adjusting solvation models in simulations .
  • Isotopic Labeling : Use ¹³C-labeled analogs to track reaction pathways and validate intermediates .

Q. How can mechanistic studies using isotopic labeling elucidate the reaction pathways of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Deuterium Tracing : Introduce D at the methyl group to study steric effects in Stille couplings. MS/MS fragmentation reveals retention or loss of D, indicating mechanistic steps (e.g., oxidative addition vs. transmetallation) .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD for C-Br bond cleavage to distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of Pd-based systems in this compound functionalization?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from 10+ studies (e.g., TOF, yield) and apply random-effects models to account for variability in catalyst loading or solvent .
  • Controlled Replication : Standardize conditions (e.g., 2 mol% Pd(OAc)₂, DMF, 80°C) to isolate catalyst performance variables .

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